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molecular formula C12H14O B8691365 2,4,6-Trimethylindanone

2,4,6-Trimethylindanone

Cat. No. B8691365
M. Wt: 174.24 g/mol
InChI Key: WSZBTNOPLNPPTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08178636B2

Procedure details

A 500 mL, 3-neck rounded bottom flask equipped with a magnetic stirring bar and a reflux condenser, was filled with nitrogen atmosphere and charged with 71.16 g of AlCl3 (0.53 mol, 2.3 eq.) dissolved in 240 mL of chlorobenzene. At room temperature 28.38 mL of m-xylene (0.23 mol, 1 eq.) were added dropwise obtaining a light yellow suspension. The flask was then cooled to 0° C. and 28.68 mL of 2-bromoisobutyryl bromide (0.23 mol, 1 eq.) were slowly added. At the end of the addition a dark-red slurry was obtained. The reaction mixture was then allowed to warm up to r.t. and stirred for 2 hours. Then it was transferred into a flask containing a solution of ice/HCl 37%=3/1. The organic phase was extracted with Et2O (3×200 mL): the combined organic phases were dried over Na2SO4, filtered and the solvent was removed in vacuo. An orange oil was obtained as product (37.48 g, yield 93.5%). The latter was used as such without further purification in the next step.
Name
Quantity
71.16 g
Type
reactant
Reaction Step One
Quantity
28.38 mL
Type
reactant
Reaction Step Two
Quantity
28.68 mL
Type
reactant
Reaction Step Three
[Compound]
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
240 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[Al+3].[Cl-].[Cl-].[Cl-].[C:5]1([CH3:12])[CH:10]=[CH:9][CH:8]=[C:7]([CH3:11])[CH:6]=1.Br[C:14]([CH3:19])([CH3:18])[C:15](Br)=[O:16]>ClC1C=CC=CC=1>[CH3:18][CH:14]1[CH2:19][C:8]2[C:9](=[CH:10][C:5]([CH3:12])=[CH:6][C:7]=2[CH3:11])[C:15]1=[O:16] |f:0.1.2.3|

Inputs

Step One
Name
Quantity
71.16 g
Type
reactant
Smiles
[Al+3].[Cl-].[Cl-].[Cl-]
Step Two
Name
Quantity
28.38 mL
Type
reactant
Smiles
C1(=CC(=CC=C1)C)C
Step Three
Name
Quantity
28.68 mL
Type
reactant
Smiles
BrC(C(=O)Br)(C)C
Step Four
Name
ice HCl
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Five
Name
Quantity
240 mL
Type
solvent
Smiles
ClC1=CC=CC=C1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
stirred for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL, 3-neck rounded bottom flask equipped with a magnetic stirring bar and a reflux condenser
ADDITION
Type
ADDITION
Details
was filled with nitrogen atmosphere
CUSTOM
Type
CUSTOM
Details
obtaining a light yellow suspension
ADDITION
Type
ADDITION
Details
At the end of the addition a dark-red slurry
CUSTOM
Type
CUSTOM
Details
was obtained
TEMPERATURE
Type
TEMPERATURE
Details
to warm up to r.t.
CUSTOM
Type
CUSTOM
Details
Then it was transferred into a flask
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with Et2O (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases were dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
the solvent was removed in vacuo
CUSTOM
Type
CUSTOM
Details
An orange oil was obtained as product (37.48 g, yield 93.5%)
CUSTOM
Type
CUSTOM
Details
such without further purification in the next step

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
CC1C(C2=CC(=CC(=C2C1)C)C)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 93.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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